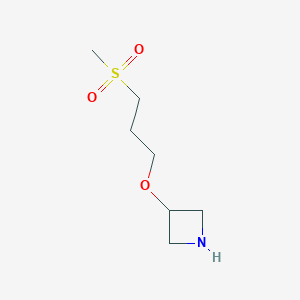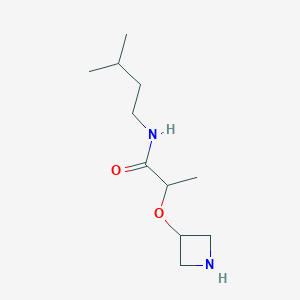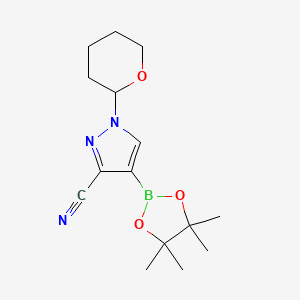
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile (CAS: 112404-80-5) is a chemical compound with the following structure:
Structure: C15H22BNO2
It contains a pyrazole ring, a tetrahydro-2H-pyran moiety, and a dioxaborolane group. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Formation of the Pyrazole Ring: A pyrazole precursor reacts with appropriate reagents to form the pyrazole ring.
Introduction of the Tetrahydro-2H-pyran Moiety: The tetrahydro-2H-pyran group is introduced via a cyclization reaction.
Borylation Reaction: The final step involves borylation of the pyrazole ring using a boron-containing reagent.
Industrial Production: Industrial production methods typically involve large-scale reactions, optimized for efficiency and yield. These methods may vary based on the manufacturer.
Analyse Chemischer Reaktionen
Reactivity: 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the pyrazole ring or the dioxaborolane group is possible.
Borylation: Boron-containing reagents (e.g., boronic acids) are used for borylation.
Cyclization: Acidic conditions promote cyclization to form the tetrahydro-2H-pyran ring.
Major Products: The major products depend on the specific reaction conditions. Borylated derivatives and cyclized forms are common.
Wissenschaftliche Forschungsanwendungen
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Materials Science: Its boron-containing group makes it useful for materials synthesis.
Biological Studies: Investigating its interactions with biological targets.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related compounds with similar functional groups:
Other Pyrazoles: Compare reactivity and properties.
Borylated Compounds: Assess similarities and differences.
Eigenschaften
Molekularformel |
C15H22BN3O3 |
|---|---|
Molekulargewicht |
303.17 g/mol |
IUPAC-Name |
1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-10-19(18-12(11)9-17)13-7-5-6-8-20-13/h10,13H,5-8H2,1-4H3 |
InChI-Schlüssel |
NQKVEPPXDSHYGL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C#N)C3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


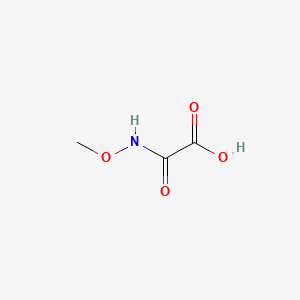
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)

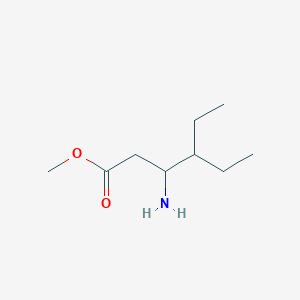

![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)

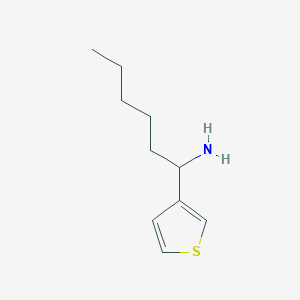
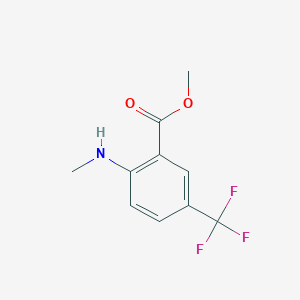
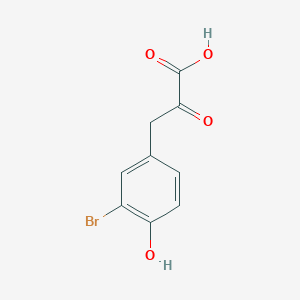
![3-((2-Oxo-5-(trifluoromethyl)-1,2-dihydrothiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B13533603.png)
